![molecular formula C16H10Br2O4 B011220 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone CAS No. 104567-72-8](/img/structure/B11220.png)
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone
Overview
Description
Flavones are a type of flavonoid with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . This compound is characterized by the presence of hydroxyl groups at positions 6 and 4’, a methyl group at position 3, and bromine atoms at positions 3’ and 5’.
Preparation Methods
The synthesis of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone typically involves the bromination of 6,4’-Dihydroxy-3-Methylflavone. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 6,4’-Dihydroxy-3-Methylflavone. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups using nucleophilic substitution reactions. Common reagents include amines and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield de-brominated flavones .
Scientific Research Applications
Chemical Properties and Structure
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has the chemical formula and an average molecular weight of approximately 426.06 g/mol. This compound belongs to the flavonoid class of natural products, which are known for their wide-ranging biological activities.
Biological Activities
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Antioxidant Activity
- Flavonoids are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that this compound exhibits significant radical scavenging activity, making it a candidate for use in formulations aimed at reducing oxidative damage in cells .
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Anti-inflammatory Properties
- The compound has shown potential in modulating inflammatory pathways. Research indicates that flavonoids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .
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Anticancer Potential
- Preliminary studies have indicated that this flavonoid can induce apoptosis in cancer cells. It may affect cell cycle regulation and promote cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. These properties position it as a promising candidate for further development as an anticancer agent .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various flavonoids, including this compound, using DPPH radical scavenging assays. The results demonstrated that this compound significantly reduced DPPH radical levels compared to control samples, indicating its potential as a natural antioxidant .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on human cell lines showed that treatment with this compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that this compound could be effective in managing inflammatory diseases .
Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the upregulation of p53 and downregulation of anti-apoptotic proteins .
Potential Applications
Application Area | Description |
---|---|
Antioxidant Formulations | Used in dietary supplements or cosmetics to combat oxidative stress. |
Anti-inflammatory Drugs | Potential development as a therapeutic agent for chronic inflammatory diseases. |
Cancer Therapeutics | Investigated for its ability to induce apoptosis in cancer cells; may be developed into a drug candidate. |
Mechanism of Action
The mechanism of action of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The hydroxyl groups and bromine atoms play a crucial role in its biological activity by influencing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone can be compared with other similar compounds such as:
6,4’-Dihydroxyflavone: Lacks the methyl and bromine substituents, resulting in different biological activities.
3’,5’-Dibromo-6,4’-Dihydroxyflavone: Similar structure but without the methyl group, which may affect its chemical reactivity and biological properties.
3-Methylflavone: Lacks the hydroxyl and bromine substituents, leading to different chemical and biological behaviors.
The uniqueness of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone (commonly referred to as EMD21388) is a synthetic flavonoid derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antioxidant properties. This article delves into the biological activity of EMD21388, supported by research findings, case studies, and comparative analyses with similar compounds.
The biological activity of EMD21388 is primarily attributed to its ability to modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of hydroxyl groups enhances its binding affinity to proteins and enzymes, while the bromine atoms may influence its reactivity and bioavailability. Specifically, EMD21388 has shown potential in:
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is linked to various diseases including cancer.
- Anti-inflammatory Effects : EMD21388 inhibits pro-inflammatory cytokines and mediators, contributing to its potential in treating inflammatory conditions.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Antioxidant Activity
A study evaluating the antioxidant capacity of various flavonoids demonstrated that EMD21388 exhibited significant free radical scavenging activity compared to other compounds. The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
Compound | IC50 (µM) |
---|---|
EMD21388 | 25 |
Quercetin | 30 |
Rutin | 40 |
Anti-inflammatory Activity
In vitro studies have shown that EMD21388 effectively reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlates with decreased expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
Research has highlighted the anticancer effects of EMD21388 against several cancer cell lines. For instance:
- Breast Cancer Cells (MCF-7) : Treatment with EMD21388 resulted in a dose-dependent decrease in cell viability.
- Lung Cancer Cells (A549) : Induction of apoptosis was confirmed via flow cytometry analysis.
Case Studies
A notable case study investigated the effects of EMD21388 on mice models bearing tumors. The treatment group received daily doses of EMD21388 for four weeks, leading to a significant reduction in tumor size compared to the control group. Histopathological examinations revealed increased apoptosis rates in tumor tissues treated with the compound.
Comparative Analysis
When compared with similar flavonoids such as 6,4'-dihydroxyflavone and 3-methylflavone, EMD21388 demonstrated superior biological activities due to its unique bromination and methylation patterns.
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
6,4'-Dihydroxyflavone | Moderate | Low | Low |
3-Methylflavone | Low | Moderate | Moderate |
EMD21388 | High | High | High |
Properties
CAS No. |
104567-72-8 |
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Molecular Formula |
C16H10Br2O4 |
Molecular Weight |
426.05 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |
InChI Key |
GKDYOXMZSXVKPP-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Key on ui other cas no. |
104567-72-8 |
Synonyms |
3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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